molecular formula C14H15ClN2O3S B5595993 4-chloro-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B5595993
M. Wt: 326.8 g/mol
InChI Key: BDSLCWIVGGQGJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide and related compounds involves multiple steps including sulfonation, chlorination, and amination. Studies have explored efficient methodologies to enhance yields and simplify procedures. For instance, chloro-3-pyridinesulfonamide was synthesized from 4-hydroxy pyridine by sulfonation and chlorination, achieving an overall yield of 41% while aiming to save reaction time and simplify the process (Pei, 2002).

Molecular Structure Analysis

Research on the molecular and supramolecular structures of related sulfonamide derivatives has revealed insights into their geometric configurations. Studies report on the torsion angles, hydrogen bonding, and π-π stacking interactions that contribute to their structural stability and interactions. For example, derivatives of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide showcased various hydrogen bonding patterns forming dimers, layers, and chains depending on the specific substitution patterns, highlighting the role of molecular geometry in determining the compound's physical properties (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds are involved in a range of chemical reactions due to their reactive functional groups. Their reactivity with different reagents allows for the synthesis of various derivatives, each possessing unique chemical properties suitable for specific applications. For instance, the synthesis and investigation of Co(II) and Ni(II) complexes containing sulfonamide derivatives were explored for their potential antibacterial and cytotoxicity properties, indicating the versatility of sulfonamide compounds in forming complex structures with metal ions (Gomathi & Selvameena, 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The analysis of crystal structures provides insights into the arrangement of molecules in solid state and the interactions that stabilize these structures. Studies have detailed the crystalline forms of sulfonamide derivatives, noting the significance of intermolecular hydrogen bonds and π-π interactions in defining their solid-state architecture (Jacobs et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-chloro-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, including its reactivity, stability, and interactions with various chemical agents, are integral to understanding its potential applications. Research into the synthesis and reactivity of related sulfonamide compounds reveals the influence of substituents on their chemical behavior and potential utility in various chemical reactions and applications (Pei, 2002).

Scientific Research Applications

Synthetic Applications and Drug Development Research into similar compounds has shown their potential in the synthesis of new molecules with significant biological activity. For instance, the study by Cheng De-ju highlights the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are used as targeting preparations in the prevention of human HIV-1 infection. This research underscores the importance of such compounds in the development of new therapeutic agents (Cheng De-ju, 2015).

Mechanistic Studies in Organic Chemistry Another study delves into the oxidation of hydrocarbons by aqueous platinum salts, showcasing the selectivity and mechanism of organic reactions involving sulfonamide compounds. This research provides valuable insights into the reactivity and functionalization of such molecules, contributing to our understanding of complex chemical transformations (J. Labinger et al., 1993).

Agricultural Chemistry The metabolism of chlorsulfuron by plants, as detailed by P. Sweetser, G. S. Schow, and J. M. Hutchison, reveals the biological basis for the selectivity of new herbicides for cereals. Such studies are crucial for developing more efficient and selective agricultural chemicals, highlighting the role of sulfonamide derivatives in enhancing crop protection strategies (P. Sweetser, G. S. Schow, & J. M. Hutchison, 1982).

Material Science and Nonlinear Optics Research into the synthesis and crystal structures of phenylethynylpyridinium derivatives for second-order nonlinear optics by H. Umezawa et al. illustrates the application of sulfonamide compounds in material science. These compounds are investigated for their potential in creating materials with desirable optical properties for applications in telecommunications and information processing (H. Umezawa, S. Okada, H. Oikawa, H. Matsuda, & H. Nakanishi, 2005).

properties

IUPAC Name

4-chloro-3-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-3-20-13-9-11(6-7-12(13)15)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSLCWIVGGQGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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